molecular formula C13H19N5O2 B2983144 N1-methyl-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide CAS No. 1235163-30-0

N1-methyl-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide

Cat. No. B2983144
CAS RN: 1235163-30-0
M. Wt: 277.328
InChI Key: CTCPDQWJVQBKKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N1-methyl-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide” is a complex organic compound. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperidine ring, which is a six-membered ring with one nitrogen atom . These types of structures are often found in pharmaceuticals and other biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would likely involve a pyrimidine ring attached to a piperidine ring via a methylene (-CH2-) bridge. The pyrimidine ring would have a methyl group attached to one of the nitrogen atoms, and the piperidine ring would have an oxalamide group attached via a methylene bridge .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the polar oxalamide group might make this compound more soluble in polar solvents. The compound’s melting and boiling points, density, and other physical properties would depend on the specifics of its molecular structure.

Scientific Research Applications

Anti-Angiogenic and DNA Cleavage Activities

N1-methyl-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide derivatives exhibit significant anti-angiogenic and DNA cleavage activities. This suggests their potential as anticancer agents due to their ability to inhibit blood vessel formation and interact with DNA. Specifically, the presence of electron donating and withdrawing groups in these compounds appears to influence their potency as anticancer agents by exerting both anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).

Corrosion Inhibition Properties

Piperidine derivatives related to N1-methyl-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide demonstrate notable corrosion inhibition properties. This application is particularly relevant in the context of iron corrosion, where these derivatives effectively reduce corrosion rates. Quantum chemical calculations and molecular dynamics simulations have been used to explore the adsorption behaviors and binding energies of these compounds on iron surfaces (Kaya et al., 2016).

Sigma-1 Receptor Antagonism for Neuropathic Pain

Certain pyrimidine-based compounds, which are structurally similar to N1-methyl-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide, have been identified as potent sigma-1 receptor antagonists. These compounds show promise for treating neuropathic pain, demonstrating high binding affinity and selectivity. Their effectiveness in vivo suggests potential for developing new classes of drugs for neuropathic pain management (Lan et al., 2014).

Antimicrobial Properties of Oxazolidinone Derivatives

Oxazolidinone derivatives containing piperazinyl groups, which are chemically akin to N1-methyl-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide, exhibit potent antibacterial properties against gram-positive organisms, including methicillin-resistant Staphylococcus aureus. These compounds highlight the diverse antimicrobial applications of oxazolidinone and its derivatives (Tucker et al., 1998).

N-Arylation of Oxazolidinones and Amides

N,N'-Bis(pyridin-2-ylmethyl)oxalamide, closely related to the compound , is used as a promoter for the N-arylation of oxazolidinones and amides. This application is significant in organic synthesis, particularly in the formation of diverse N-arylation products (Bhunia et al., 2022).

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit anti-fibrotic activities .

Mode of Action

It is known that similar compounds can inhibit the expression of collagen . This suggests that N1-methyl-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide might interact with its targets to inhibit the production of collagen, thereby exhibiting anti-fibrotic activities.

Biochemical Pathways

The compound likely affects the biochemical pathways related to collagen production. Collagen is a major component of the extracellular matrix and plays a crucial role in maintaining the structure and integrity of various tissues. By inhibiting collagen production, the compound could potentially alter the biochemical pathways involved in fibrosis .

Result of Action

The compound’s action results in the inhibition of collagen expression . This could potentially lead to a decrease in fibrosis, a condition characterized by the excessive accumulation of collagen and other extracellular matrix components.

Future Directions

The future directions for research on this compound would likely depend on its biological activity. If it shows promise as a drug, for example, further studies could be conducted to optimize its structure, evaluate its safety and efficacy in preclinical and clinical trials, and develop methods for its large-scale synthesis .

properties

IUPAC Name

N-methyl-N'-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O2/c1-14-11(19)12(20)17-9-10-3-7-18(8-4-10)13-15-5-2-6-16-13/h2,5-6,10H,3-4,7-9H2,1H3,(H,14,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTCPDQWJVQBKKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=O)NCC1CCN(CC1)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-methyl-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.